molecular formula C23H18ClN5O3S B2883624 3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895646-96-5

3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2883624
CAS No.: 895646-96-5
M. Wt: 479.94
InChI Key: KHTGEFZHESQVAL-UHFFFAOYSA-N
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Description

“3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It is a heterocyclic compound, which is a part of the triazole class of compounds .


Synthesis Analysis

The synthesis of triazole compounds, including “this compound”, involves the use of eco-compatible catalysts and reaction conditions . The process also includes an extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H18ClN5O2S . Triazoles, including this compound, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 463.94 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the potential of triazoloquinazoline derivatives in antimicrobial applications. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds structurally related to the one , exhibiting good to moderate activities against various microorganisms. This suggests a promising avenue for developing new antimicrobial agents based on triazoloquinazoline scaffolds (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Antitumoral Agents

Triazoloquinazoline compounds have also been investigated for their potential in cancer therapy. Wu et al. (2013) developed a series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives through a three-component coupling process. These compounds exhibited potent antitumoral properties, highlighting the utility of the triazoloquinazoline core in the design of new anticancer drugs (Liqiang Wu, Chong Zhang, Weilin Li, 2013).

Tubulin Polymerization Inhibitors

The triazoloquinazoline scaffold has been utilized in the development of tubulin polymerization inhibitors, which play a crucial role in cancer treatment by disrupting the mitotic spindle formation. Driowya et al. (2016) synthesized 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as potent inhibitors of tubulin assembly, demonstrating significant anticancer activity across various cancer cell lines (Mohsine Driowya, Julien Leclercq, V. Vérones, Amélie Barczyk, M. Lecoeur, N. Renault, N. Flouquet, A. Ghinet, P. Berthelot, N. Lebègue, 2016).

Future Directions

The future directions for “3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar triazole compounds include further exploration of their antimicrobial, antioxidant, and antiviral potential . The development of novel medicines using these compounds is an ongoing area of research .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-32-17-6-4-5-15(13-17)14-25-21-19-7-2-3-8-20(19)29-22(26-21)23(27-28-29)33(30,31)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTGEFZHESQVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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